Tianeptine Metabolite MC5 Sodium Salt
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Overview
Description
Tianeptine Metabolite MC5 Sodium Salt is a major active metabolite of Tianeptine . Tianeptine is an atypical antidepressant with a unique mechanism of action . It has been reported that its major metabolite, compound MC5, possesses pharmacological activity similar to that of the parent drug .
Synthesis Analysis
The current study aims to investigate the pharmacokinetics (PK) of both tianeptine and MC5 after intravenous or intraperitoneal administration of the parent drug as well as the metabolic ratio of MC5 in rats . An LC-MS/MS method using the small sample volume for the quantitation of tianeptine and its active metabolite MC5 in rat plasma and liver perfusate has been developed and validated .Molecular Structure Analysis
The molecular formula of this compound is C19H20ClN2NaO4S .Chemical Reactions Analysis
Following an intravenous administration of tianeptine, pharmacokinetic parameters were calculated by non-compartmental analysis . The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . The hepatic clearance of tianeptine determined in the isolated rat liver perfusion studies was similar to the perfusate flow rate despite the low metabolic ratio of MC5 . Mass spectrometric analysis of rat bile indicated that tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates .Physical and Chemical Properties Analysis
The melting point of this compound is 138-140°C . It is slightly soluble in Dichloromethane, DMSO, and Methanol .Scientific Research Applications
Disposition in Renal Failure and Hemodialysis : A study found that chronic renal failure did not significantly affect the disposition of tianeptine, but the terminal half-life of the MC5 metabolite was increased in renal patients. This suggests that dosage adjustments might be necessary for patients with chronic renal failure. Additionally, the low dialysability of tianeptine and its MC5 metabolite in hemodialysis indicates that it is not an effective method for tianeptine elimination in cases of overdose (Salvadori et al., 1990).
Pharmacokinetics in Chronic Alcoholism and Cirrhosis : Another study reported that chronic alcoholism (with or without associated moderate cirrhosis) did not necessitate modifications in the dosage regimen of tianeptine and its MC5 metabolite. This highlights its potential for use in patients with these conditions without significant pharmacokinetic interactions (Royer et al., 1989).
Pharmacokinetics in Rats Following Different Routes of Administration : A study developed a new analytical method for quantifying tianeptine and MC5 in rat plasma and applied it to pharmacokinetic studies. This research contributes to understanding the pharmacokinetic profile of tianeptine and its metabolites in preclinical models, which is essential for drug development (Szafarz et al., 2017).
Behavioral Effects and Mu-Opioid Receptor : Tianeptine's antidepressant-like behavioral effects in mice were found to require the mu-opioid receptor (MOR). The primary metabolite MC5 also mimics these effects in a MOR-dependent fashion. This suggests that MOR and its downstream signaling may be novel targets for antidepressant drug development (Samuels et al., 2017).
Pharmacokinetics in the Elderly : A study on elderly patients found that the pharmacokinetics of tianeptine were similar to those in younger adults, but the plasma levels of the MC5 metabolite were higher in the elderly. This led to recommendations for a reduced daily dose of tianeptine in patients aged 70 years or older (Demotes—Mainard et al., 1991).
Mechanism of Action
Target of Action
The primary target of Tianeptine Metabolite MC5 Sodium Salt is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of MOR can lead to analgesic effects and feelings of well-being .
Mode of Action
This compound selectively induces G protein activation in bioluminescence resonance energy transfer (BRET) assays using HEK293T cells expressing the human MOR . This interaction with MOR leads to downstream signaling cascades that can have various effects on the body .
Biochemical Pathways
It is known that the compound is formed from tianeptine by β-oxidation
Pharmacokinetics
Following administration, both tianeptine and its active metabolite MC5 exhibit specific pharmacokinetic properties. The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg. The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates . The bioavailability of tianeptine after its intraperitoneal administration was 69% .
Result of Action
The primary metabolite of tianeptine (MC5), which has a longer half-life, mimics the behavioral effects of tianeptine in a MOR-dependent fashion . This includes antidepressant-like effects, such as reducing immobility in the forced swim test in wild-type mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the route of administration can affect the pharmacokinetics of the compound . .
Future Directions
The PK model with a metabolite compartment developed in this study for both tianeptine and MC5 metabolite after two routes of administration may facilitate tianeptine dosage selection for the prospective pharmacological experiments . Furthermore, the primary metabolite of tianeptine (MC5), which has a longer half-life, mimics the behavioral effects of tianeptine in a MOR-dependent fashion . These results point to the possibility that MOR and its downstream signaling cascades may be novel targets for antidepressant drug development .
Biochemical Analysis
Biochemical Properties
Tianeptine Metabolite MC5 Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to mimic the behavioral effects of Tianeptine in a Mu-Opioid Receptor (MOR)-dependent fashion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its interaction with the Mu-Opioid Receptor .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that the mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways. Mass spectrometric analysis of rat bile indicated that Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates .
Transport and Distribution
It is known that Tianeptine and MC5 metabolite are eliminated with bile .
Properties
IUPAC Name |
sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYSEZGRQUELJJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN2NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676158 |
Source
|
Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115220-11-6 |
Source
|
Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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